6-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine is a chemical compound that features a pyrimidine ring substituted with a chloro group at the 6-position and a 3,4,5-trimethoxyphenyl group at the N-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as phosphorus oxychloride (POCl3) under reflux conditions.
Attachment of the Trimethoxyphenyl Group: The final step involves the nucleophilic substitution reaction where 3,4,5-trimethoxyaniline reacts with the chlorinated pyrimidine intermediate in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with different oxidation states.
Scientific Research Applications
6-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a core structure in the design of anti-cancer, anti-inflammatory, and anti-microbial agents.
Biological Studies: Used in the study of enzyme inhibition, particularly targeting kinases and other proteins involved in cell signaling pathways.
Chemical Biology: Employed in the development of chemical probes to study biological processes at the molecular level.
Pharmaceutical Industry: Potential use in the synthesis of drug candidates for various therapeutic areas.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: The compound can interfere with signal transduction pathways by modulating the activity of key proteins involved in these pathways.
Cell Cycle Arrest: It may induce cell cycle arrest in cancer cells by disrupting the function of proteins essential for cell division.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine: Similar structure but with different substitution patterns.
6-chloro-N-(3,4-dichlorophenyl)pyrimidin-4-amine: Contains additional chloro groups, leading to different chemical properties.
2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine: Features a methoxy group, altering its reactivity and biological activity.
Uniqueness
6-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4,5-trimethoxyphenyl group enhances its ability to interact with biological targets, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C13H14ClN3O3 |
---|---|
Molecular Weight |
295.72 g/mol |
IUPAC Name |
6-chloro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C13H14ClN3O3/c1-18-9-4-8(5-10(19-2)13(9)20-3)17-12-6-11(14)15-7-16-12/h4-7H,1-3H3,(H,15,16,17) |
InChI Key |
GMEAIURCUJQVAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.